molecular formula C8H8ClN B14309876 N-[(4-Methylphenyl)methylidene]hypochlorous amide CAS No. 112129-05-2

N-[(4-Methylphenyl)methylidene]hypochlorous amide

Cat. No.: B14309876
CAS No.: 112129-05-2
M. Wt: 153.61 g/mol
InChI Key: GUCKYHLPLNNQJW-UHFFFAOYSA-N
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Description

N-Chloro-4-methylbenzenemethanimine is an organic compound characterized by the presence of a chloro group attached to a nitrogen atom, which is further bonded to a 4-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-4-methylbenzenemethanimine typically involves the chlorination of 4-methylbenzenemethanimine. This can be achieved by reacting 4-methylbenzenemethanimine with a chlorinating agent such as sodium hypochlorite or chlorine gas under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity.

Industrial Production Methods: On an industrial scale, the production of N-Chloro-4-methylbenzenemethanimine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: N-Chloro-4-methylbenzenemethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-chloro-4-methylbenzenemethanone.

    Reduction: Reduction of the chloro group can yield 4-methylbenzenemethanimine.

    Substitution: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-methylbenzenemethanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium hydroxide.

Major Products:

    Oxidation: N-chloro-4-methylbenzenemethanone.

    Reduction: 4-methylbenzenemethanimine.

    Substitution: 4-methylbenzenemethanol.

Scientific Research Applications

N-Chloro-4-methylbenzenemethanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Chloro-4-methylbenzenemethanimine involves the interaction of the chloro group with various molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The specific pathways involved depend on the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

  • N-Chloro-4-methylbenzenemethanamine
  • N-Chloro-4-methylbenzenemethanone
  • 4-Methylbenzenemethanimine

Comparison: N-Chloro-4-methylbenzenemethanimine is unique due to the presence of the chloro group attached to the nitrogen atom, which imparts distinct reactivity compared to similar compounds. For example, N-Chloro-4-methylbenzenemethanamine has a similar structure but lacks the imine functionality, resulting in different chemical behavior. Similarly, N-Chloro-4-methylbenzenemethanone has a carbonyl group instead of an imine, leading to different reactivity patterns.

Properties

CAS No.

112129-05-2

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

N-chloro-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C8H8ClN/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,1H3

InChI Key

GUCKYHLPLNNQJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NCl

Origin of Product

United States

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